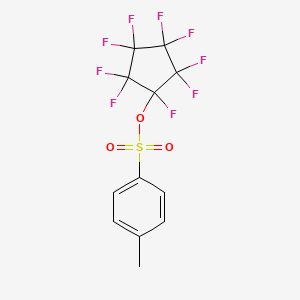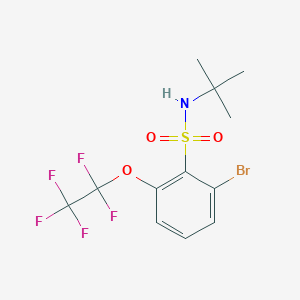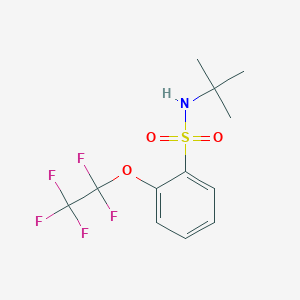
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate, also known as NFT, is a fluorinated organic compound that is used in a variety of scientific research applications. It is a compound with a unique structure that has the potential to be used in a wide range of applications and can be used as a substitute for other compounds. NFT has many advantages, including its low volatility, low toxicity, and low cost. These advantages make it an ideal compound for use in laboratory experiments.
Mecanismo De Acción
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a fluorinated organic compound that is used in a variety of scientific research applications. It has a unique structure that allows it to interact with biological molecules in a specific way. This compound binds to certain proteins, enzymes, and receptors in the body and modulates their activity. This mechanism of action is used to study the effects of drugs on the body, as well as the effects of environmental toxins.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins. It can also be used to study the effects of radiation on cells. In addition, this compound can be used to study the effects of drugs on the nervous system, as well as the effects of radiation on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has several advantages for use in laboratory experiments. It has a low volatility, low toxicity, and low cost. These advantages make it an ideal compound for use in laboratory experiments. However, there are also some limitations to its use. This compound has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not as stable as other compounds, so it must be stored and handled with care.
Direcciones Futuras
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a promising compound with many potential applications in scientific research. Future research could focus on developing new synthetic methods for the synthesis of this compound, as well as exploring its potential applications in drug discovery and development. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Finally, further studies could be done to investigate the advantages and limitations of using this compound in laboratory experiments.
Métodos De Síntesis
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate can be synthesized using a variety of methods, including the use of a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound such as benzene or toluene in the presence of an acid catalyst. The reaction produces a fluorinated organic compound, which is then purified and isolated. This method is simple, efficient, and cost-effective.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has a wide range of applications in scientific research. It is used in studies of biochemistry, physiology, and pharmacology. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins. It can also be used in studies of enzyme kinetics and protein structure. In addition, this compound can be used to study the effects of drugs on the nervous system, as well as the effects of radiation on cells.
Propiedades
IUPAC Name |
(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O3S/c1-6-2-4-7(5-3-6)25(22,23)24-12(21)10(17,18)8(13,14)9(15,16)11(12,19)20/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLORWYFTXBXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














